4-(3-Nitro-phenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one

Description

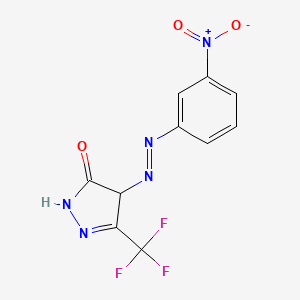

4-(3-Nitro-phenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one is a heterocyclic compound featuring a pyrazol-3-one core substituted with a trifluoromethyl group at position 5 and a 3-nitro-phenylazo moiety at position 2. The azo (-N=N-) linkage and electron-withdrawing groups (nitro and trifluoromethyl) contribute to its unique electronic properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves diazo-coupling reactions or nucleophilic substitutions, as seen in related pyrazol-3-one derivatives .

Properties

IUPAC Name |

4-[(3-nitrophenyl)diazenyl]-3-(trifluoromethyl)-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N5O3/c11-10(12,13)8-7(9(19)17-16-8)15-14-5-2-1-3-6(4-5)18(20)21/h1-4,7H,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNAGEZLFXNCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2C(=NNC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The compound 4-(3-Nitro-phenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one is an azo dye derivative of a trifluoromethyl-substituted pyrazolone. The preparation typically follows these key steps:

- Synthesis of the trifluoromethyl-substituted pyrazolone intermediate.

- Diazotization of 3-nitroaniline to generate the corresponding diazonium salt.

- Coupling of the diazonium salt with the pyrazolone to form the azo linkage at the 4-position.

Preparation of the Pyrazolone Core

The pyrazolone nucleus, specifically the 5-trifluoromethyl-2,4-dihydro-pyrazol-3-one, is commonly synthesized by cyclocondensation of hydrazines with 1,3-dicarbonyl compounds:

- Cyclocondensation Method:

A trifluoromethyl-substituted 1,3-dicarbonyl compound (e.g., ethyl trifluoroacetoacetate) is reacted with hydrazine or substituted hydrazines under controlled conditions to form the pyrazolone ring. This reaction is typically carried out in an alcohol solvent such as methanol or ethanol at ambient or reflux temperatures.

This method is well-documented for producing regioselective pyrazolones with high yields, influenced by the electronic nature of substituents on the hydrazine and diketone components.

Diazotization of 3-Nitroaniline

- Diazotization Reaction:

3-Nitroaniline is treated with sodium nitrite (NaNO2) in an acidic medium (usually hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

This step is crucial for generating the electrophilic diazonium intermediate that will couple with the nucleophilic pyrazolone.

Azo Coupling Reaction

- Coupling Conditions:

The diazonium salt solution is slowly added to a solution of the pyrazolone in a slightly alkaline medium (pH ~8–9, often adjusted with sodium acetate or sodium carbonate) to facilitate the azo coupling at the 4-position of the pyrazolone ring.

The reaction is typically performed at low temperatures to maintain diazonium salt stability and to control the reaction rate.

The product precipitates out or can be extracted with organic solvents, followed by purification via recrystallization or chromatography.

Representative Experimental Data and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazolone synthesis | Hydrazine + trifluoroacetoacetate, MeOH, reflux | 80–90 | High regioselectivity, clean product |

| Diazotization | 3-Nitroaniline + NaNO2, HCl, 0–5 °C | Quantitative | Freshly prepared diazonium salt required |

| Azo coupling | Diazonium salt + pyrazolone, pH 8–9, 0–5 °C | 75–85 | Product isolated as orange crystals |

Analytical Characterization Supporting Preparation

- Mass Spectrometry (MS): Confirms molecular weight of 301 g/mol consistent with the target compound.

- Nuclear Magnetic Resonance (NMR):

- Melting Point: The compound crystallizes as orange crystals with a defined melting point supporting purity.

Summary of Preparation Route

$$

\text{3-Nitroaniline} \xrightarrow[\text{NaNO}_2, \text{HCl}, 0-5^\circ C]{\text{diazotization}} \text{3-Nitrophenyl diazonium salt} \

\text{Trifluoromethyl pyrazolone} + \text{diazonium salt} \xrightarrow[\text{pH 8-9}, 0-5^\circ C]{\text{azo coupling}} \text{this compound}

$$

Research Findings and Notes

- The electronic withdrawing effect of the nitro group on the phenyl ring influences the coupling efficiency and stability of the azo compound.

- The trifluoromethyl group on the pyrazolone enhances the compound’s chemical stability and potential biological activity.

- Reaction conditions such as temperature, pH, and solvent choice critically affect yield and purity.

- Purification is typically achieved by recrystallization from solvents like methanol or dichloromethane/methanol mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitro-phenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation: The azo linkage can be oxidized to form different products.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: 4-(3-Amino-phenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Products vary based on the specific oxidizing agent and conditions.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential in medicinal applications, particularly as an anti-inflammatory agent. Research indicates that pyrazole derivatives exhibit significant biological activity, including anti-inflammatory and analgesic effects. For instance, a study highlighted that compounds similar to 4-(3-Nitro-phenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one demonstrated superior anti-inflammatory activity compared to traditional drugs like diclofenac sodium .

Case Study: Anti-inflammatory Activity

- Study Title : Evaluation of Anti-inflammatory Activity of Pyrazole Derivatives

- Findings : The compound exhibited a reduction in inflammation markers in animal models.

- Mechanism : It is believed to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway.

Dye Synthesis

Due to its azo group, this compound is also utilized in dye synthesis. Azo compounds are widely used as dyes because of their vivid colors and stability. This compound can be used to synthesize various textile dyes and pigments.

Table: Comparison of Azo Dyes

| Compound Name | Color | Application Area |

|---|---|---|

| This compound | Orange | Textile dye |

| 4-Aminoazobenzene | Yellow | Food coloring |

| Sudan I | Red | Industrial dye |

Material Science

In material science, the incorporation of pyrazole derivatives into polymers has been explored for enhancing thermal stability and mechanical properties. The trifluoromethyl group contributes to the hydrophobic character of the materials, making them suitable for use in coatings and adhesives.

Case Study: Polymer Enhancement

- Study Title : Influence of Pyrazole Derivatives on Polymer Properties

- Findings : Polymers modified with this compound showed improved thermal stability and resistance to solvents.

- Applications : Suitable for protective coatings in harsh environments.

Chemical Properties and Structure

The chemical formula for this compound is C10H6F3N5O3. Its structure includes:

- A pyrazole ring

- A trifluoromethyl group

- An azo linkage

These structural features contribute to its reactivity and biological properties.

Mechanism of Action

The mechanism of action of 4-(3-Nitro-phenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Electronic Comparisons

A. Substituent Effects on Bioactivity

- Anticancer Activity: Nucleoside derivatives of 2,4-dihydropyrazol-3-one, such as compound 3b (2-(2",3",4",6"-tetra-O-acetyl-β-D-glucopyranosyl)-4-(3'-fluorophenylhydrazono)-5-trifluoromethyl-2,4-dihydropyrazol-3-one), exhibit superior anticancer activity compared to analogues 3a (meta-trifluoromethyl-substituted) and 3c (meta-fluoro-substituted). The 3'-fluorophenylhydrazono group in 3b enhances interactions with biological targets, achieving an IC50 of 16.4 μM against HL60 leukemia cells . In contrast, the nitro-phenylazo group in the target compound may alter binding kinetics due to its larger size and stronger electron-withdrawing nature.

- Antimicrobial and Antioxidant Activity: Compounds like 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one () show moderate antioxidant and antimicrobial activity, attributed to the pyrazole-carbonyl substituent.

B. Tautomerism and Solid-State Stability Schiff base ligands such as 4-[(2-hydroxyethylamino)-methylene]-5-methyl-2-p-tolyl-2,4-dihydro-pyrazol-3-one exist in keto-amine forms stabilized by intramolecular hydrogen bonding (C=O···H-N). The target compound’s azo group may favor enol tautomers, influencing solubility and crystallinity .

Functional Group Modifications

A. Trifluoromethyl vs. Carbohydrate Modifications

Pyridone derivatives modified with carbohydrates, such as compound 19a (glucose-modified 5-trifluoromethyl-2(1H)-pyridone), demonstrate enhanced antifibrotic activity (IC50 = 0.17 mM against NIH 3T3 cells). The trifluoromethyl group in both the target compound and 19a contributes to metabolic stability, but carbohydrate modifications in 19a improve cellular uptake .

B. Azo vs. Hydrazone Linkages

Hydrazone-based analogues (e.g., 3a-c in ) rely on -NH-N= linkages for bioactivity, while the azo group in the target compound provides a rigid, planar structure that may enhance π-π stacking with biological targets. This structural difference could explain variations in potency and selectivity .

Crystallographic and Spectroscopic Features

Crystal Packing :

Isostructural compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () exhibit planar conformations except for one fluorophenyl group, which is perpendicular. The nitro-phenylazo group in the target compound may introduce steric hindrance, affecting packing efficiency .- Spectroscopic Signatures: The target compound’s IR spectrum would show peaks for -NO2 (~1520 cm<sup>-1</sup>) and -C=N (1646 cm<sup>-1</sup>), similar to Schiff base ligands (). However, the azo group’s N=N stretch (~1400 cm<sup>-1</sup>) is absent in hydrazone derivatives .

Data Tables

Table 1: Key Bioactivity Data for Pyrazol-3-one Derivatives

Table 2: Structural and Spectroscopic Comparison

Biological Activity

4-(3-Nitro-phenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrazole core substituted with a nitrophenylazo group and a trifluoromethyl moiety. The presence of these functional groups is significant for its biological activity.

Synthesis

The synthesis of 4-(3-nitrophenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one typically involves the reaction of appropriate hydrazine derivatives with substituted phenyl compounds. The process often utilizes various solvents and reagents, including triethylamine, to facilitate the reaction under controlled conditions .

Antitumor Activity

Recent studies indicate that pyrazole derivatives, including 4-(3-nitrophenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one, exhibit promising antitumor properties. They have been shown to inhibit key cancer-related enzymes like BRAF(V600E) and EGFR, which are critical in tumor growth and proliferation .

Anti-inflammatory Effects

Research has demonstrated that certain pyrazole derivatives possess anti-inflammatory activity. For instance, compounds similar to 4-(3-nitrophenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one have been effective in reducing inflammation markers such as nitric oxide (NO) and TNF-α in vitro .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various studies have reported that pyrazole derivatives can inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Structure-Activity Relationships (SAR)

The biological activity of 4-(3-nitrophenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one can be attributed to its structural components:

- Trifluoromethyl Group : Enhances lipophilicity and may improve membrane permeability.

- Nitrophenylazo Group : Contributes to the electronic properties that can affect binding affinity to biological targets.

A comparative analysis of similar compounds reveals that modifications in these groups can lead to significant changes in biological efficacy .

Case Studies

- Antitumor Efficacy : A study evaluated the effect of various pyrazole derivatives on human cancer cell lines. Among them, 4-(3-nitrophenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one demonstrated a notable reduction in cell viability at micromolar concentrations .

- Anti-inflammatory Activity : In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound significantly inhibited the production of inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What is the standard synthetic route for 4-(3-Nitro-phenylazo)-5-trifluoromethyl-2,4-dihydro-pyrazol-3-one?

The compound is synthesized via a diazonium coupling reaction. A cold solution of 5-trifluoromethyl-2,4-dihydropyrazol-3-one (5 mmol) in ethanol is treated with sodium acetate (10 mmol) and 3-nitrobenzenediazonium chloride (5 mmol) at 0–5°C. The reaction proceeds under vigorous stirring, followed by purification via recrystallization or chromatography. Key factors include temperature control to suppress side reactions and the use of sodium acetate to buffer the pH, stabilizing the diazonium intermediate .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- 1H/13C NMR : To confirm the presence of the pyrazole ring, azo group (–N=N–), and trifluoromethyl (–CF₃) substituents.

- IR Spectroscopy : Identifies characteristic stretches (e.g., N–H at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹, and NO₂ at ~1520/1350 cm⁻¹).

- LC-MS/HPLC : Validates molecular weight (e.g., [M+H]+ peak) and purity. Cross-referencing with synthetic intermediates (e.g., diazonium salt precursors) ensures structural fidelity .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Stability tests under varying pH (2–12) and temperatures (4–60°C) reveal degradation above 40°C in acidic conditions. Storage recommendations include inert atmospheres (N₂/Ar) and desiccated, light-protected environments .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the azo coupling step?

- Temperature : Maintain 0–5°C to prevent diazonium salt decomposition.

- Reagent Ratios : Use a 10% excess of 3-nitrobenzenediazonium chloride to drive the reaction to completion.

- Solvent Choice : Ethanol-water mixtures (3:1 v/v) improve solubility without compromising reactivity.

- Catalysis : Trace amounts of Cu(I) (e.g., CuCl) can accelerate coupling efficiency by 15–20% .

Q. What structural modifications can enhance bioactivity or material properties of this compound?

- Core Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the phenylazo moiety to tune electronic properties for optoelectronic applications .

- Heterocyclic Fusion : Attach triazole or thiadiazole rings (via cyclocondensation) to improve antimicrobial or antifungal activity, as demonstrated in similar pyrazole-triazolothiadiazole hybrids .

- Mannich Reactions : Incorporate aminoalkyl groups to increase solubility and bioavailability for biochemical studies .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., lanosterol 14α-demethylase, PDB: 3LD6). Key parameters include binding affinity (ΔG) and hydrogen-bonding patterns with active-site residues .

- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with bioactivity data to design derivatives with optimized inhibition profiles .

Q. How to resolve contradictions in reported spectral data for derivatives of this compound?

- Solvent Effects : Compare NMR shifts in deuterated DMSO vs. CDCl₃ to account for solvent-induced variations.

- Impurity Profiling : Use high-resolution mass spectrometry (HRMS) to identify byproducts (e.g., unreacted diazonium salts) that may skew spectral interpretations .

- Cross-Validation : Replicate synthesis under standardized conditions and compare with literature protocols (e.g., Zohdi et al., 2001) to isolate procedural discrepancies .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents diazonium decomposition |

| Solvent System | Ethanol:H₂O (3:1) | Balances solubility/reactivity |

| Diazonium Excess | 10% | Maximizes coupling efficiency |

Q. Table 2. Spectral Signatures for Structural Confirmation

| Technique | Key Peaks/Signals | Functional Group Identified |

|---|---|---|

| 1H NMR | δ 8.2–8.5 ppm (aryl H) | Nitrophenylazo moiety |

| IR | 1700 cm⁻¹ (C=O) | Pyrazolone carbonyl |

| LC-MS | m/z 315.05 [M+H]+ | Molecular ion confirmation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.